molecular formula C24H25NO4S2 B11653298 (5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11653298
M. Wt: 455.6 g/mol
InChI Key: PIJPKLLVVDAEEF-CJLVFECKSA-N
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Description

The compound “(5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique substituents, which may confer specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the thiazolidinone core A common method involves the cyclization of a thiourea derivative with an α-haloketone

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the methylene group can be reduced to form a saturated derivative.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the double bond would yield a saturated thiazolidinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazolidinones are known for their antimicrobial and anticancer activities. This compound could be investigated for its potential to inhibit bacterial growth or cancer cell proliferation.

Medicine

In medicine, derivatives of thiazolidinones have been studied for their anti-inflammatory and antidiabetic properties. This compound may have similar therapeutic potential.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them valuable in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(3-ETHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties. Compared to other thiazolidinones, it may have enhanced activity or selectivity due to these substituents.

Properties

Molecular Formula

C24H25NO4S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H25NO4S2/c1-4-8-18-9-6-7-10-19(18)28-13-14-29-20-12-11-17(15-21(20)27-5-2)16-22-23(26)25(3)24(30)31-22/h4,6-7,9-12,15-16H,1,5,8,13-14H2,2-3H3/b22-16+

InChI Key

PIJPKLLVVDAEEF-CJLVFECKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3CC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOC3=CC=CC=C3CC=C

Origin of Product

United States

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